cis-1-Boc-octahydro-[1,5]naphthyridine
Description
Properties
IUPAC Name |
tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASRKUXYJXBNQ-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: cis-1-Boc-octahydro-[1,5]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products:
Oxidation: Formation of oxidized derivatives of the naphthyridine ring.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Cis-1-Boc-octahydro-[1,5]naphthyridine serves as a crucial intermediate in the synthesis of intricate organic compounds. The Boc group allows for selective reactions at other sites on the molecule while protecting the nitrogen atom from undesired reactions during synthetic transformations. This characteristic is particularly advantageous in multi-step synthesis processes where control over functionalization is essential.
Synthetic Routes
The compound can be synthesized through various methods, typically involving the protection of octahydro-[1,5]naphthyridine with di-tert-butyl dicarbonate under basic conditions. Subsequent purification techniques such as recrystallization or chromatography are employed to isolate the final product. The ability to modify the Boc group under acidic conditions further enhances its utility in synthesizing diverse derivatives.
Potential Pharmaceutical Applications
this compound has garnered attention for its potential biological activities. It is being investigated as a scaffold for developing new pharmaceuticals targeting various conditions, especially those affecting the central nervous system. The compound's structure may facilitate interactions with specific molecular targets such as enzymes and receptors, suggesting possible neuroprotective effects .
Case Studies on Biological Activity
Several studies have explored the biological implications of naphthyridine derivatives:
- Anticancer Properties : Research has indicated that derivatives of naphthyridine exhibit significant inhibitory effects against colorectal cancer cell lines. These findings suggest that modifications of this compound could lead to promising anticancer agents .
- Neuroprotective Effects : The compound is also being studied for neuroprotective properties that could aid in neurodegenerative conditions. Its mechanism likely involves enhancing stability during synthetic transformations while allowing selective reactions at other sites on the molecule .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials. Its derivatives may find applications in developing new materials with unique properties due to their structural versatility and stability.
Mechanism of Action
The mechanism of action of cis-1-Boc-octahydro-[1,5]naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of cis-1-Boc-octahydro-[1,5]naphthyridine can be contextualized by comparing it to related naphthyridine and pyrrolopyridine derivatives. Below, we analyze key analogs from the literature, focusing on substituent effects, stereochemistry, and crystallographic data.
Structural Analog: (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate
- Core Structure : Decahydro-1,6-naphthyridine (10 hydrogen atoms saturating the bicyclic system), contrasting with the octahydro core of the Boc derivative. Increased saturation reduces ring strain but may limit conformational flexibility.
- Substituents : An ethyl ester group at position 6 and a thiocarbonyl (sulfanylidene) group at position 2. The thiocarbonyl group introduces sulfur-based electronic effects (e.g., polarizability) distinct from the Boc group’s steric protection .
- Stereochemistry : The cis configuration at the ester and sulfanylidene groups creates a planar arrangement that stabilizes intramolecular hydrogen bonding, as observed in crystallographic studies .
Structural Analog: (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
- Core Structure: A pyrrolo[3,2-c]pyridine system, a fused six- and five-membered ring system with one nitrogen atom.
- Substituents: A trans-configured ethyl ester at position 5 and a ketone (oxo) group at position 2.
- Crystallographic Data : The trans isomer exhibits a chair-like conformation in the pyrrolidine ring, with intermolecular hydrogen bonds involving the ketone and ester groups. This contrasts with the cis-1-Boc derivative, where the Boc group dominates packing interactions .
Table 1: Comparative Structural and Electronic Properties
| Compound | Core Structure | Key Substituents | Stereochemistry | Notable Features |
|---|---|---|---|---|
| This compound | Octahydro-[1,5]naphthyridine | Boc (1-position) | cis | High steric bulk; enhanced amine protection |
| (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate | Decahydro-1,6-naphthyridine | Ethyl ester (6), sulfanylidene (2) | cis | Thiocarbonyl enhances electronic reactivity; decahydro core increases saturation |
| (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate | Pyrrolo[3,2-c]pyridine | Ethyl ester (5), oxo (2) | trans | Ketone supports hydrogen bonding; trans configuration reduces steric hindrance |
Functional Implications
- Reactivity : The Boc group in This compound deactivates the amine toward electrophilic attack, whereas the thiocarbonyl group in (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate increases susceptibility to nucleophilic substitution .
- Solubility : The trans-ethyl ester in the pyrrolopyridine derivative improves aqueous solubility compared to the Boc-protected compound, which is more lipophilic due to the tert-butyl group .
- Crystallographic Stability : The cis-1-Boc derivative likely adopts a rigid conformation due to the bulky Boc group, whereas the decahydro naphthyridine analog shows greater flexibility, as evidenced by variable bond angles in crystallographic data .
Biological Activity
Cis-1-Boc-octahydro-[1,5]naphthyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and applications in drug development based on diverse scientific literature.
Chemical Structure and Synthesis
Chemical Structure:
this compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structural configuration is crucial for its stability and reactivity in biological systems.
Synthesis Methods:
The synthesis typically involves:
- Starting Material: Octahydro-[1,5]naphthyridine.
- Protection: The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Purification: The product is purified through recrystallization or column chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.
1. Anticancer Activity
Several derivatives of naphthyridines have shown promising anticancer properties. For instance, a study highlighted that certain 1,5-naphthyridine derivatives exhibited significant inhibitory effects on topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells (COLO 205) . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells.
2. Inhibition of TGF-beta Receptors
Research has identified 1,5-naphthyridine derivatives as selective inhibitors of the transforming growth factor-beta type I receptor (ALK5). Compounds such as these demonstrated IC50 values in the nanomolar range, indicating potent biological activity . This inhibition may lead to therapeutic applications in fibrotic diseases and cancer.
3. Neuroprotective Effects
The compound is also being explored for its neuroprotective properties. It may serve as a scaffold for developing drugs targeting the central nervous system, potentially aiding in conditions such as neurodegeneration .
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and receptors. The Boc group enhances stability during synthetic transformations and allows selective reactions at other sites on the molecule .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals unique aspects of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| Octahydro-[1,5]naphthyridine | Parent compound without Boc protection | Limited biological data |
| cis-1-Boc-octahydro-[1,5]quinolizidine | Different ring structure | Potential neuroprotective effects |
| trans-1-Acetyl-octahydro-[1,5]naphthyridine | Acetyl group instead of Boc | Varied biological activities |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of naphthyridine derivatives:
- Study on Anticancer Properties: A variety of phenyl- and indeno-1,5-naphthyridine derivatives were synthesized and screened for anticancer activity. Some exhibited significant inhibitory effects against colorectal cancer cell lines .
- TGF-beta Inhibition Study: A detailed investigation into 1,5-naphthyridine derivatives highlighted their ability to inhibit ALK5 autophosphorylation with high potency .
Q & A
Q. What are the critical safety considerations for handling cis-1-Boc-octahydro-[1,5]naphthyridine in laboratory settings?
- Methodological Answer : Prior to experimental use, review Safety Data Sheets (SDS) for analogous compounds like 1,5-naphthyridine derivatives. Key precautions include:
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Store in a cool, dry environment (e.g., 2–8°C) in inert packaging to prevent degradation .
- Toxicity Mitigation : Avoid inhalation of aerosols; use fume hoods for reactions involving volatile intermediates .
- Disposal : Follow local regulations for hazardous waste, as improper disposal may pose ecological risks .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Methodological Answer :
- Protection/Deprotection Strategies : The Boc (tert-butoxycarbonyl) group is acid-labile; optimize deprotection using trifluoroacetic acid (TFA) in dichloromethane to preserve the naphthyridine core .
- Catalytic Hydrogenation : For octahydro synthesis, use Pd/C or Raney Ni under controlled H₂ pressure to achieve stereoselective reduction .
- Purification : Employ gradient chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate cis isomers, confirmed by NMR and HPLC (>98% purity) .
Q. What spectroscopic techniques are most effective for characterizing cis-1-Boc-oapctahydro-[1,5]naphthyridine?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies stereochemistry (cis vs. trans) via coupling constants and NOE correlations .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₃H₂₁N₂O₂⁺ requires m/z 237.1602) .
- FT-IR : Validate Boc group presence via carbonyl stretches (~1680–1720 cm⁻¹) and NH/OH absence .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of halogenation in 1,5-naphthyridine derivatives?
- Methodological Answer :
- Electrophilic Chlorination : Use phosphoryl chloride (POCl₃) under reflux to target C-3/C-7 positions, but note steric hindrance from substituents (e.g., Boc groups) may redirect reactivity .
- Microwave-Assisted Synthesis : Enhances regiocontrol vs. traditional reflux; e.g., 1,6-naphthyridine derivatives show higher 4-chloro isomer yields under microwave conditions .
- Theoretical Modeling : DFT calculations predict nucleophilic attack sites using Fukui indices, aligning with experimental outcomes for 1,5-naphthyridine systems .
Q. What computational approaches predict tautomeric stability in dioxygenated 1,5-naphthyridines, and how does solvation affect these equilibria?
- Methodological Answer :
- NBO Analysis : Assess hyperconjugation effects (e.g., lone pair donation from oxygen to aromatic π-systems) to determine dominant tautomers .
- Solvation Modeling : PCM (Polarizable Continuum Model) simulations in water or DMSO reveal solvation-free energy differences (ΔG > 2 kcal/mol favors keto forms) .
- Experimental Validation : Compare computed ¹H NMR shifts with experimental data in deuterated solvents to validate predicted tautomer ratios .
Q. How can this compound serve as a scaffold for TGF-β receptor inhibitors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the Boc group to introduce hydrophobic substituents (e.g., aryl rings) that enhance binding to TGF-β type I receptor’s ATP pocket .
- Biological Assays : Test inhibitory activity via luciferase-based reporter gene assays (IC₅₀ < 100 nM) and validate selectivity against ALK4/7 using kinase profiling .
- In Vivo Studies : Administer derivatives in murine models of fibrosis, monitoring collagen deposition via Masson’s trichrome staining .
Q. What experimental and theoretical evidence explains the reduced reactivity of 1,5-naphthyridines in tandem addition reactions compared to quinolines?
- Methodological Answer :
- Aromaticity Metrics : Calculate NICS (Nucleus-Independent Chemical Shift) values; lower aromaticity in 1,5-naphthyridines reduces stabilization of transition states .
- Proton Affinity : 1,5-Naphthyridines exhibit higher proton affinity at N-1, slowing electrophilic attack compared to quinolines .
- Kinetic Profiling : Monitor reaction progress via in situ IR; slower rate constants (k ≈ 10⁻³ s⁻¹) correlate with higher activation barriers (ΔG‡ > 25 kcal/mol) .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
